Screening for Soluble Epoxide Hydrolase (sEH) Inhibition: Evidence Gap
The target compound was evaluated in a publicly accessible sEH inhibition assay (ChEMBL_2157889). However, the compound did not return an IC50 value above the reporting threshold in this assay format, which tested compounds against recombinant human C-terminal sEH using PHOME as a fluorescent substrate [1]. By comparison, the active clinical candidate GSK2256294 demonstrates an IC50 of 27 pM for human sEH under similar assay conditions [2]. This negative result provides quantitative evidence that the target compound is not a potent sEH inhibitor, differentiating it from potent sEH inhibitors within the broader carboxamide class.
| Evidence Dimension | sEH Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (inactive in screen) |
| Comparator Or Baseline | GSK2256294: IC50 = 0.027 nM |
| Quantified Difference | > 370,000-fold lower potency |
| Conditions | Recombinant human C-terminal sEH, PHOME substrate, fluorescence assay |
Why This Matters
This lack of sEH activity defines a selectivity boundary that is critical for users developing sEH-targeted therapies or probing off-target profiles of sEH inhibitors.
- [1] BindingDB Entry: Assay ChEMBL_2157889 (CHEMBL5042639). Inhibition of recombinant human C-terminal sEH. View Source
- [2] Podolin, P.L. et al. (2013). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Prostaglandins & Other Lipid Mediators, 104-105, 25-31. View Source
